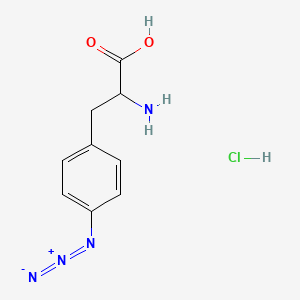

4-Azido-L-phenylalanine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid derivative of L-phenylalanine. It is widely used in scientific research due to its unique chemical properties, particularly its azide group, which makes it a valuable tool in click chemistry and protein engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various chemical reactions, including diazotransfer reactions where an azide donor is reacted with an amino acid precursor .

Industrial Production Methods: Industrial production methods for 4-Azido-L-phenylalanine hydrochloride are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-L-phenylalanine hydrochloride undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne

Common Reagents and Conditions:

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate

SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Major Products:

Scientific Research Applications

4-Azido-L-phenylalanine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules

Biology: Incorporated into proteins to study protein-protein interactions and protein folding

Medicine: Utilized in the development of novel therapeutics and drug delivery systems

Industry: Applied in the production of bioconjugates and functionalized materials

Mechanism of Action

The primary mechanism of action of 4-Azido-L-phenylalanine hydrochloride involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This allows for the site-specific modification of proteins and other biomolecules, facilitating the study of molecular interactions and the development of new materials .

Comparison with Similar Compounds

- 3-Azido-L-alanine hydrochloride

- 4-Iodo-L-phenylalanine

- 6-Azido-L-lysine hydrochloride

Comparison: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine molecule, which provides distinct reactivity and stability compared to other azido amino acids. This makes it particularly useful in applications requiring precise molecular modifications .

Properties

IUPAC Name |

2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCXRGSRHCHMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.